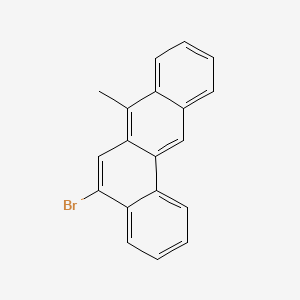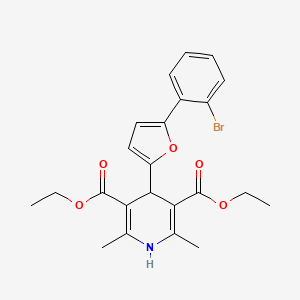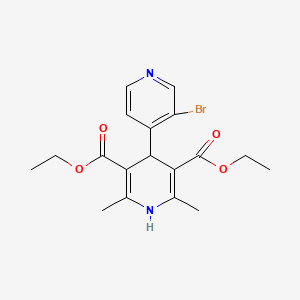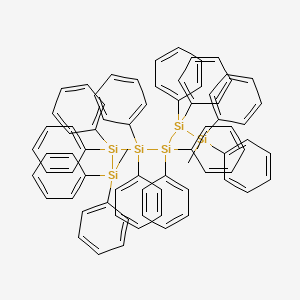
1,3-Bis(2,4,5-trichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C13H6Cl6N2O and a molecular weight of 418.924 g/mol . It is known for its unique structure, which includes two trichlorophenyl groups attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,5-trichlorophenyl)urea can be synthesized through the reaction of 2,4,5-trichloroaniline with phosgene or a phosgene equivalent such as triphosgene . The reaction typically occurs in a solvent like dichloromethane at room temperature, resulting in the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phosgene or its safer substitutes is common in industrial settings to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trichlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chlorine atoms with other functional groups.
Applications De Recherche Scientifique
1,3-Bis(2,4,5-trichlorophenyl)urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: This compound has similar structural features but with fewer chlorine atoms.
N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea:
Uniqueness
1,3-Bis(2,4,5-trichlorophenyl)urea is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
99515-13-6 |
|---|---|
Formule moléculaire |
C13H6Cl6N2O |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
1,3-bis(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-9(18)11(3-7(5)16)20-13(22)21-12-4-8(17)6(15)2-10(12)19/h1-4H,(H2,20,21,22) |
Clé InChI |
XODVBDMLZLHPRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)

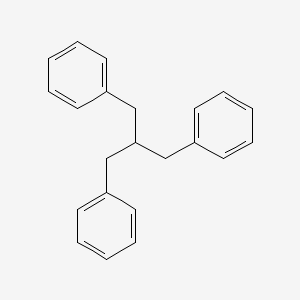
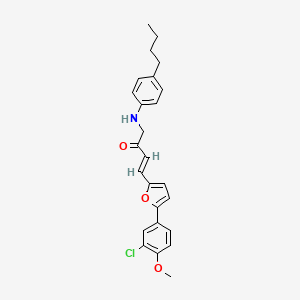
![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
